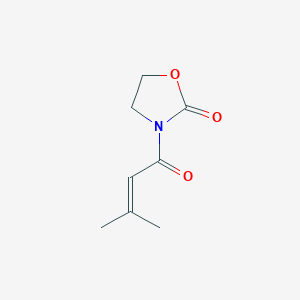
2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- is a chemical compound that belongs to the oxazolidinone class. Oxazolidinones are known for their antibacterial properties and are used in various pharmaceutical applications. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with a 3-methyl-1-oxo-2-butenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- typically involves the reaction of oxazolidinone with a suitable alkylating agent. One common method includes the use of 3-methyl-1-oxo-2-butenyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Catalysts and advanced purification techniques, such as chromatography, are often employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxazolidinone ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its role in developing new antibiotics.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and thus inhibiting bacterial growth . The molecular targets include the 23S rRNA of the 50S ribosomal subunit .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-oxazolidinone
- 4-Benzyl-2-oxazolidinone
- 2,5-Oxazolidinedione
- 1,3-Dimethyl-2-imidazolidinone
Uniqueness
2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other oxazolidinones, this compound has a 3-methyl-1-oxo-2-butenyl group, which may enhance its antibacterial activity and specificity .
Properties
CAS No. |
227024-93-3 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(3-methylbut-2-enoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-6(2)5-7(10)9-3-4-12-8(9)11/h5H,3-4H2,1-2H3 |
InChI Key |
ZPRPTYWISSWXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N1CCOC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















